molecular formula C20H32O5 B1672140 Grayanotoxin II CAS No. 4678-44-8

Grayanotoxin II

Cat. No.: B1672140
CAS No.: 4678-44-8
M. Wt: 352.5 g/mol
InChI Key: KEOQZUCOGXIEQR-BBLSUVPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of grayanotoxins, including Grayanotoxin II, has been a challenging task due to their complex molecular architecture. One notable synthetic route involves a Ni-catalyzed α-vinylation of β-ketoester to construct a bicyclo[3.2.1]octane ring system, followed by an intramolecular Pauson-Khand reaction of enyne to construct a 7/5-bicyclic ring system . Additionally, a biomimetic 1,2-rearrangement of the grayanane-type 5/7/6/5 skeleton is employed to generate the desired structure .

Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in Rhododendron species. Extraction from these plants remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Grayanotoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Properties

CAS No.

4678-44-8

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(1S,3R,4R,6S,8S,10S,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol

InChI

InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15+,16?,18+,19-,20-/m0/s1

InChI Key

KEOQZUCOGXIEQR-BBLSUVPKSA-N

SMILES

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C

Isomeric SMILES

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1C3O)O)O)O

Canonical SMILES

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Grayanotoxin II;  G-II;  delta(sup 10 (18))-Andromedenol;  Deacetylanhydroandromedotoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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